N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a carboxamide group at position 3 and a cyclopropyl moiety attached to the amide nitrogen. This structure confers unique physicochemical properties, including enhanced metabolic stability and conformational rigidity due to the cyclopropyl group’s sp³-hybridized ring . For example, (8S)-N-cyclopropyl-5-[(2-methoxypyridin-3-yl)amino]-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (MW: 353.38 Da) demonstrates optimized binding to kinase targets through its methoxypyridinyl and methylamino substituents, which enhance hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10(13-7-2-3-7)8-6-12-14-5-1-4-11-9(8)14/h1,4-7H,2-3H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVABKGFSZEUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C3N=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241659-43-7 | |
| Record name | N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as hydrazines and β-diketones, under acidic or basic conditions. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under appropriate conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been explored for its potential as an anticancer agent . Studies have shown that it selectively inhibits various protein kinases involved in cancer signaling pathways. For example, it has demonstrated efficacy against several cancer cell lines, including HeLa and U2OS cells, by disrupting critical survival pathways in these cells .
Enzyme Inhibition
The compound is also studied for its role as an enzyme inhibitor . It interacts with specific enzymes, modulating their activity and potentially leading to therapeutic effects in conditions such as inflammation and cancer. The mechanism of action typically involves binding to the active sites of these enzymes, thereby inhibiting their function .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. This suggests potential applications in treating infectious diseases .
In Vitro Studies
Several studies have evaluated the cytotoxicity of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Inhibition of cell proliferation |
| U2OS | 15 | Disruption of signaling pathways |
These results indicate a dose-dependent reduction in cell viability, underscoring the compound's potential as an anticancer agent.
Kinase Selectivity Profiling
A detailed investigation into the selectivity of this compound revealed:
| Kinase Target | Inhibition (%) | Selectivity |
|---|---|---|
| CDK-2 | 85 | High |
| GSK-3β | 30 | Moderate |
| CDK-4 | 10 | Low |
This profiling highlights the compound's preferential inhibition of specific kinases associated with oncogenic pathways while sparing others involved in normal cellular functions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant differences in potency:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Trifluoromethyl group at position 7 | Enhanced lipophilicity and potency |
| Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Lacks cyclopropyl group | Different biological activity profile |
| 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Methyl group substitution at position 7 | Varying kinase inhibition specificity |
These variations illustrate how subtle changes can influence pharmacological properties and guide future research towards more effective derivatives.
Mechanism of Action
The mechanism by which N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Biological Activity
N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
1. Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds known for their broad range of biological activities, including anticancer, antimicrobial, and psychopharmacological effects. The structural versatility of these compounds allows for various modifications that enhance their pharmacological profiles. Notably, derivatives of this scaffold have been developed into commercial drugs such as zaleplon and indiplon, which are used as sedative agents .
2. Synthesis and Structure
The synthesis of this compound typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for the introduction of various substituents at different positions on the pyrazolo ring, enhancing its biological activity. Recent advancements in synthetic methodologies have improved yields and allowed for the incorporation of diverse functional groups that can modulate biological activity .
Table 1: Synthesis Pathways for Pyrazolo[1,5-a]pyrimidines
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Cyclocondensation | NH-3-aminopyrazoles + β-dicarbonyls | 71% |
| Reaction with enaminones | NH-3-aminopyrazoles + enaminones | Varies |
| Substitution reactions | Various nucleophiles | High |
3.1 Anticancer Activity
This compound has shown promising anticancer properties in various studies. It exhibits selective inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds from this class have been reported to inhibit CDK7, a critical kinase involved in cancer progression, demonstrating potential for treating solid tumors and hematological cancers .
Case Study: Inhibition of CDK7
In a recent study, derivatives of pyrazolo[1,5-a]pyrimidine were evaluated for their ability to inhibit CDK7. The IC50 values ranged from low nanomolar concentrations (e.g., 12 nM), indicating potent activity against cancer cell lines harboring specific mutations .
3.2 Enzymatic Inhibition
Beyond anticancer effects, this compound has been investigated for its ability to inhibit various enzymes. These include:
- Phosphodiesterase (PDE) Inhibition : Compounds from this class have been shown to inhibit PDE10A and other isoforms involved in cellular signaling pathways.
- Carboxylesterase Inhibition : Recent findings suggest that certain derivatives can effectively inhibit carboxylesterases, enzymes crucial for drug metabolism and detoxification processes .
4. Pharmacological Profiles
The pharmacological profiles of this compound derivatives indicate favorable properties such as low toxicity and high biocompatibility. These attributes make them suitable candidates for further development as therapeutic agents.
Table 2: Pharmacological Profiles
| Property | Value |
|---|---|
| Toxicity | Low |
| Biocompatibility | High |
| Solubility | Moderate to High |
5. Conclusion
This compound represents a promising compound within the pyrazolo[1,5-a]pyrimidine family due to its diverse biological activities and potential therapeutic applications. Ongoing research into its synthesis and functionalization continues to unveil new avenues for drug development targeting various diseases, particularly cancer.
As the body of research grows around this compound and its derivatives, it is likely that we will see further advancements in understanding their mechanisms of action and expanding their applications in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of 3-aminopyrazoles with enaminones or β-ketoesters under acidic or basic conditions. For example, ultrasound-assisted synthesis in aqueous media with KHSO₄ as a catalyst improves reaction efficiency and reduces time (yields: 75–90%) . Key steps include:
- Cyclopropane Introduction : Use cyclopropylboronic acid or cyclopropane-containing precursors in Suzuki-Miyaura couplings.
- Amide Formation : Employ bis(pentafluorophenyl) carbonate (BPC) for mild amidation .
Optimization Tips : - Use polar aprotic solvents (DMF, DMSO) for cyclization.
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrimidine protons at δ 7.5–9.0 ppm) .
- IR : Confirm carboxamide C=O stretch at ~1670–1695 cm⁻¹ .
- X-ray Crystallography : Resolve regioselectivity ambiguities (e.g., confirm C-5 cyclopropyl substitution) .
Q. What initial biological screening approaches are recommended for antimicrobial and kinase inhibition studies?
- Methodological Answer :
- Antimicrobial Assays :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compound 16d showed MIC = 7.81 µg/mL against Fusarium spp., outperforming amphotericin B .
- Kinase Inhibition :
- c-Src Kinase Assay : Measure IC₅₀ via ADP-Glo™ kinase assay. Derivatives like 7o achieved IC₅₀ < 50 nM .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay-Specific Factors :
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| Solubility | Poor solubility in aqueous buffers | Use DMSO ≤1% + surfactants (e.g., Tween-80) |
| Cell Line Variability | Differential expression of targets | Validate target expression via qPCR/Western blot |
- Case Study : Compound 5a showed superior antibacterial activity in broth assays but lower efficacy in serum-containing media due to protein binding . Adjust formulations using albumin nanoparticles.
Q. What experimental strategies identify molecular targets (e.g., kinases, proteases)?
- Methodological Answer :
- Target Deconvolution :
- Chemical Proteomics : Use immobilized compound pull-down assays with MS/MS identification .
- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler™).
- Enzyme Inhibition :
- Cathepsin K/B Assays : Measure IC₅₀ via fluorogenic substrates (e.g., Z-FR-AMC). 5a inhibited cathepsin K (IC₅₀ = 25 µM) .
Q. How to design derivatives for improved pharmacokinetic properties?
- Methodological Answer :
- Structural Modifications :
| Modification | Rationale | Example |
|---|---|---|
| Trifluoromethyl | Enhance metabolic stability | Ethyl 5-cyclopropyl-7-(CF₃) derivative (t₁/₂ = 8.2 h) |
| PEGylation | Improve solubility | PEG-5000 conjugate increased aqueous solubility 12-fold . |
- ADME Prediction : Use SwissADME or QikProp for logP, CYP450 inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
